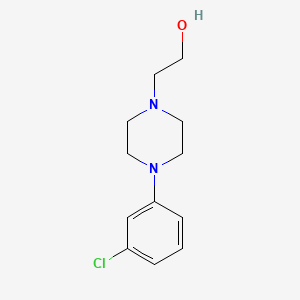

1-Piperazineethanol, 4-(3-chlorophenyl)-

Description

Historical Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The history of piperazine in medicine began with its use as a solvent for uric acid. chemeurope.comatamanchemicals.com However, its therapeutic potential became more widely recognized in 1953 with its introduction as an anthelmintic agent to treat parasitic worm infections. chemeurope.comatamanchemicals.com The mechanism of action for this application involves paralyzing the parasites, allowing the host to expel them. wikipedia.orgatamanchemicals.com This effect is thought to be caused by its agonist activity on inhibitory GABA (γ-aminobutyric acid) receptors in the parasites. wikipedia.orgatamanchemicals.com

Following its success as an anthelmintic, the piperazine scaffold quickly proved to be a "privileged" structure in medicinal chemistry. nih.gov Its versatile nature, including its two nitrogen atoms that can be readily substituted, allows for the creation of a vast library of derivatives with diverse pharmacological activities. nih.gov Over the decades, this has led to the development of numerous successful drugs containing a piperazine ring. These derivatives have been classified based on their substitutions, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines. wikipedia.org The incorporation of the piperazine moiety has been instrumental in the discovery of agents with antipsychotic, anti-inflammatory, anticancer, and antimicrobial properties. ontosight.aiontosight.airesearchgate.net Many notable drugs across various therapeutic areas, including antipsychotics like trifluoperazine (B1681574) and treatments for filariasis like diethylcarbamazine, feature the piperazine core, highlighting its enduring importance in drug discovery. wikipedia.orgtaylorandfrancis.com

Significance of the 1-Piperazineethanol, 4-(3-chlorophenyl)- Scaffold for Academic Inquiry

The 1-Piperazineethanol, 4-(3-chlorophenyl)- scaffold holds particular interest for academic research due to the combination of its three key structural components: the piperazine ring, the 3-chlorophenyl group, and the ethanol (B145695) side chain.

The Piperazine Core: The six-membered piperazine ring is a well-established pharmacophore. Its two nitrogen atoms provide sites for substitution, allowing for fine-tuning of the molecule's properties. The piperazine structure offers a degree of conformational rigidity and has hydrogen bond acceptors, which can contribute to target affinity and specificity. nih.gov Its physicochemical properties often lead to improved water solubility and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics in drug candidates. nih.gov

The 3-Chlorophenyl Group: The attachment of a 3-chlorophenyl (meta-chlorophenyl) group to one of the piperazine nitrogens is significant for modulating the molecule's biological activity. The chloro-substituent influences the compound's lipophilicity and electronic properties, which can impact its ability to cross biological membranes and its binding affinity to protein targets. ontosight.ai Phenylpiperazine derivatives are a major class of compounds that interact with a variety of receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. sigmaaldrich.com The position of the chlorine atom on the phenyl ring is crucial for determining receptor selectivity and functional activity.

The Ethanol Side Chain: The 1-piperazineethanol moiety introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets. This functional group can also influence the molecule's polarity and water solubility. chemeo.comnist.gov The presence of this side chain differentiates it from simpler phenylpiperazine structures and offers another point for potential modification or conjugation in further synthetic efforts.

The combination of these features makes 1-Piperazineethanol, 4-(3-chlorophenyl)- a valuable starting point or fragment for the design of new bioactive molecules. Its structure suggests potential for interaction with central nervous system targets, and it serves as a foundational scaffold for exploring structure-activity relationships in various biological systems.

Overview of Current Research Landscape and Gaps Pertaining to the Compound

A review of the current scientific literature indicates that while the broader class of phenylpiperazines is extensively studied, dedicated research focusing specifically on 1-Piperazineethanol, 4-(3-chlorophenyl)- is limited. Much of the existing research investigates more complex derivatives where this scaffold serves as a precursor or a structural component. For instance, related structures like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) are well-documented as serotonin receptor agonists and are known metabolites of the antidepressant trazodone (B27368). sigmaaldrich.com Similarly, compounds such as 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine are synthesized from 1-(3-chlorophenyl)piperazine as intermediates for more complex pharmaceutical agents. prepchem.comgoogle.com

Pharmacological Profiling: A systematic investigation of the compound's interaction with a panel of receptors, particularly serotonin, dopamine, and adrenergic receptors, would be valuable to elucidate its primary biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues, for example by modifying the ethanol side chain or altering the substitution on the phenyl ring, could provide critical insights into the structural requirements for biological activity.

Exploration of Therapeutic Potential: Based on its pharmacological profile, the compound could be investigated for potential applications in areas where piperazine derivatives have shown promise, such as neurodegenerative disorders, psychiatric conditions, or as anti-proliferative agents. ontosight.airesearchgate.net

In essence, 1-Piperazineethanol, 4-(3-chlorophenyl)- represents a foundational molecule whose full scientific and therapeutic potential remains largely unexplored, making it a fertile ground for future chemical and pharmacological research.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXXPJLGDQJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199916 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51941-10-7 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modifications of 1 Piperazineethanol, 4 3 Chlorophenyl

Established Synthetic Routes for 1-Piperazineethanol, 4-(3-chlorophenyl)-

The construction of 1-Piperazineethanol, 4-(3-chlorophenyl)- is typically achieved through a multi-step process that first involves the formation of the core intermediate, 1-(3-chlorophenyl)piperazine (B195711), followed by the addition of the ethanol (B145695) side chain.

Synthesis of Key Intermediates, including 1-(3-Chlorophenyl)piperazine

The primary intermediate, 1-(3-chlorophenyl)piperazine, is commonly synthesized via a two-step process starting from readily available commercial reagents. google.comgoogle.com

Step 1: Preparation of Bis(2-chloroethyl)amine (B1207034) hydrochloride

The first step involves the reaction of diethanolamine (B148213) with a chlorinating agent, typically thionyl chloride, to produce bis(2-chloroethyl)amine hydrochloride. google.com In this reaction, the hydroxyl groups of diethanolamine are substituted with chlorine atoms.

Reaction Scheme: (HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl + 2 SO₂ + HCl

Step 2: Cyclization with 3-Chloroaniline (B41212)

The bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline in a cyclization reaction to form the piperazine (B1678402) ring. google.com This condensation reaction is typically carried out by heating the reactants in a suitable high-boiling solvent, such as xylene or dimethylbenzene, for an extended period. google.comgoogle.com The resulting product is 1-(3-chlorophenyl)piperazine, which can be isolated as the hydrochloride salt. google.com

Reaction Scheme: Cl-C₆H₄-NH₂ + (ClCH₂CH₂)₂NH·HCl → C₁₀H₁₃ClN₂·HCl

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| 1 | Diethanolamine, Thionyl chloride | Chloroform (CHCl₃) | Slow addition, reaction for 2 hours | Bis(2-chloroethyl)amine hydrochloride | 62% | google.com |

| 2 | 3-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride | Xylene | Reflux for 24 hours | 1-(3-Chlorophenyl)piperazine hydrochloride | 86% | google.com |

Alkylation and Functionalization Reactions to Form the Ethanol Side Chain

Once the 1-(3-chlorophenyl)piperazine intermediate is obtained, the ethanol side chain is introduced via N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine nitrogen of the piperazine ring attacks an electrophilic two-carbon synthon.

Common methods for this transformation include:

Reaction with 2-Haloethanols: A widely used method involves the reaction of the piperazine intermediate with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com For example, a similar synthesis of 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethanol is achieved by reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethanol. google.com The reaction is brought to reflux, and after workup, the desired product is obtained in high yield. google.com

Reaction with Ethylene (B1197577) Oxide: Another effective method for introducing the 2-hydroxyethyl group is through the ring-opening of ethylene oxide. google.com The nucleophilic nitrogen of the piperazine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the ethanol side chain. This process, known as ethoxylation, is often carried out in a reactive distillation column to control the reaction and improve the yield of the mono-ethoxylated product over the di-ethoxylated byproduct. google.com

| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Chloroethanol | Not specified (inferred base) | Not specified | Reflux for 12 hours | 2-[4-(Aryl)piperazin-1-yl]-ethanol | 96.8% | google.com |

| Ethylene Oxide | None or Water/Zeolite | None (Reactive Distillation) | Controlled feed in column | 1-(2-hydroxyethyl)piperazine | Optimized for mono-product | google.com |

Application of Modern Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

Modern synthetic techniques, particularly microwave-assisted synthesis, have been applied to accelerate the preparation of related arylpiperazine derivatives. mdpi.com Microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods.

In the synthesis of trazodone (B27368) analogues, which share the 1-(3-chlorophenyl)piperazine core structure, reductive alkylation was carried out in a CEM Discover microwave reactor. mdpi.com The reaction of an aldehyde with the arylpiperazine was completed in just 4 minutes at 100 W output power, yielding the final product in the range of 51-63%. mdpi.com This demonstrates the potential for rapid synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)- and its derivatives by adapting established alkylation procedures to microwave conditions.

Implementation of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing 1-Piperazineethanol, 4-(3-chlorophenyl)-, these principles can be applied by selecting greener solvents and improving reaction efficiency.

One study reports a simple and eco-friendly method for synthesizing related piperazine derivatives using ethanol as the solvent. mdpi.com Ethanol is considered a greener solvent compared to chlorinated hydrocarbons or aromatic solvents like xylene, which are often used in traditional synthesis. google.commdpi.com Furthermore, solvent-free methods, such as conducting reactions in a ball mill, represent another key green chemistry approach that can reduce waste and environmental impact. researchgate.net These strategies, while not explicitly documented for the title compound, highlight viable pathways for developing more sustainable synthetic routes.

Strategies for Derivatization and Analog Synthesis

The development of analogs of 1-Piperazineethanol, 4-(3-chlorophenyl)- is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The ethanol moiety provides a convenient handle for structural modification.

Modification of the Ethanol Moiety for Structural Diversification

The terminal hydroxyl group of the ethanol side chain is a prime site for chemical modification to generate a diverse library of analogs. Common derivatization strategies include:

Esterification: The hydroxyl group can be readily converted into an ester by reacting it with carboxylic acids, acid chlorides, or anhydrides. medcraveonline.com This modification can alter the compound's lipophilicity and pharmacokinetic properties. Esterification can be catalyzed by acids or enzymes, offering a range of conditions to suit different substrates. medcraveonline.com

Etherification: The formation of an ether linkage is another common modification. For instance, reacting the alcohol with an alkali metal haloacetate (e.g., sodium chloroacetate) in the presence of a strong base like potassium t-butoxide can yield an ethoxy-acetic acid derivative. google.com This introduces a new functional group and changes the polarity of the side chain.

Conversion to Halides: The hydroxyl group can be replaced by a halogen, creating a reactive intermediate for further nucleophilic substitution reactions. A study on 2-(piperazin-1-yl)ethanols found that a classical tosylation procedure using p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) can lead to the spontaneous conversion of the intermediate O-tosylate into the corresponding chloride. nih.gov This provides a direct route to a 1-(2-chloroethyl)piperazine (B3192190) derivative, which can then be reacted with various nucleophiles to introduce a wide array of functional groups. mdpi.comresearchgate.net

| Derivatization Strategy | Reagents | Resulting Moiety | Purpose | Reference |

| Esterification | Carboxylic Acid / Acid Chloride | Ester (-O-C=O)-R) | Modify lipophilicity, prodrug design | medcraveonline.com |

| Etherification | Sodium Chloroacetate, Potassium t-butoxide | Ether-Carboxylic Acid (-O-CH₂-COOH) | Introduce acidic functionality, alter polarity | google.com |

| Conversion to Halide | p-Toluenesulfonyl Chloride (TsCl), Pyridine | Chloroethyl (-CH₂-CH₂-Cl) | Create reactive intermediate for further synthesis | nih.gov |

Exploration of Substituent Effects on the 3-Chlorophenyl Ring

The nature and position of substituents on the aryl ring of arylpiperazine derivatives are known to significantly influence their pharmacological properties. While specific studies on the 3-chlorophenyl ring of 1-Piperazineethanol, 4-(3-chlorophenyl)- are limited, general principles of medicinal chemistry and studies on related arylpiperazine compounds allow for an exploration of potential substituent effects.

The electronic properties of substituents on the 3-chlorophenyl ring can modulate the pKa of the piperazine nitrogens, which in turn can affect the compound's interaction with biological targets. Electron-withdrawing groups, such as a nitro or cyano group, would decrease the basicity of the piperazine nitrogens, while electron-donating groups, such as a methoxy (B1213986) or methyl group, would increase their basicity. These changes in basicity can influence the binding affinity and selectivity of the compound for various receptors.

The steric properties of substituents also play a crucial role. Bulky substituents on the 3-chlorophenyl ring could introduce steric hindrance, potentially altering the conformation of the molecule and its ability to fit into a receptor's binding pocket. The position of the substituent is also critical, as ortho-, meta-, and para-substitution can lead to different biological activities.

| Substituent | Electronic Effect | Potential Impact on Biological Activity |

| Nitro (NO₂) | Strong electron-withdrawing | May decrease binding affinity to certain targets due to reduced basicity of the piperazine nitrogen. |

| Methoxy (OCH₃) | Electron-donating | Could enhance binding affinity by increasing the basicity of the piperazine nitrogen. |

| Methyl (CH₃) | Weak electron-donating | May have a modest impact on basicity and binding affinity. |

| Trifluoromethyl (CF₃) | Strong electron-withdrawing | Can significantly alter electronic properties and potentially receptor interactions. |

Elaboration of the Piperazine Core for Novel Analogs

Modification of the piperazine core is a common strategy in drug discovery to explore new chemical space and develop analogs with improved properties. plos.org Several approaches can be envisioned for the elaboration of the piperazine core of 1-Piperazineethanol, 4-(3-chlorophenyl)-.

One approach is to introduce substituents on the carbon atoms of the piperazine ring. This can alter the conformation of the ring and the spatial orientation of the substituents. For example, the introduction of a methyl group on the piperazine ring can lead to chiral centers, allowing for the synthesis of enantiomerically pure compounds which may exhibit different pharmacological profiles.

Another strategy involves replacing the piperazine ring with other cyclic diamines to modulate the conformational flexibility and basicity of the molecule. plos.org For instance, using a more rigid bicyclic diamine could lock the molecule into a specific conformation, potentially leading to higher receptor selectivity. Conversely, a more flexible linear diamine could allow the molecule to adopt multiple conformations, which might be beneficial for interacting with different targets.

Furthermore, the distance between the two nitrogen atoms of the piperazine ring can be altered by synthesizing analogs with different ring sizes, such as homopiperazine (B121016) (a seven-membered ring). This modification can impact the compound's ability to bridge binding sites on a target receptor.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on piperazine carbons | Introduce steric bulk and chirality | Altered conformation and potential for stereoselective interactions. |

| Replacement with rigid cyclic diamines | Constrain molecular conformation | Increased receptor selectivity. |

| Replacement with flexible linear diamines | Increase conformational freedom | Potential for interaction with multiple targets. |

| Alteration of ring size (e.g., homopiperazine) | Modify the distance between nitrogen atoms | Impact on bridging interactions with receptor binding sites. |

Design and Synthesis of Hybrid Structures Incorporating the Compound

The design and synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single molecule, is a promising strategy in drug discovery. nih.gov The 1-Piperazineethanol, 4-(3-chlorophenyl)- scaffold can be incorporated into hybrid structures to create novel compounds with potentially synergistic or multi-target activities.

One approach is to link the ethanol hydroxyl group to another biologically active molecule. For example, esterification or etherification of the hydroxyl group with a known pharmacophore could lead to a hybrid compound with a dual mode of action.

Another strategy involves using the piperazine nitrogen as a linker to connect the 4-(3-chlorophenyl)piperazine moiety to another molecular scaffold. This has been demonstrated in the synthesis of various hybrid molecules where a piperazine unit bridges two different pharmacologically relevant fragments. For instance, hybrid molecules incorporating piperazine with moieties such as triazoles, coumarins, and natural products have been reported. nih.govnih.gov

The synthesis of such hybrid structures often involves multi-step reaction sequences. For example, a common approach is to first synthesize the 1-Piperazineethanol, 4-(3-chlorophenyl)- core and then couple it to the desired molecular fragment through a suitable chemical reaction.

| Hybrid Structure Concept | Synthetic Approach | Potential Advantage |

| Ester or ether linkage at the ethanol hydroxyl | Acylation or alkylation of the hydroxyl group with a pharmacophore-containing molecule. | Combination of two distinct pharmacological activities in a single molecule. |

| Piperazine as a linker | N-alkylation or N-acylation of the piperazine with a second pharmacophore. | Creation of multi-target ligands with potentially enhanced efficacy. |

| Fusion with heterocyclic systems | Annulation reactions to build a new ring system onto the piperazine core. | Development of novel chemical scaffolds with unique biological profiles. |

Pharmacological Mechanisms of Action of 1 Piperazineethanol, 4 3 Chlorophenyl and Its Analogs

Ligand-Receptor Interactions and Binding Profiles

The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)- is multifaceted, involving direct interactions with a wide array of neurotransmitter receptors. Its binding affinity is most pronounced for serotonin (B10506) receptors, but it also engages with dopaminergic, sigma, and adrenergic systems.

Serotonergic System Modulation: Affinity and Selectivity for 5-HT Receptors

1-Piperazineethanol, 4-(3-chlorophenyl)- (mCPP) exhibits a broad affinity for various serotonin (5-HT) receptor subtypes. It is considered a non-selective serotonin agent, binding to most of the 5-HT receptor family with moderate to high affinity. In studies on human brain membranes, mCPP was found to be essentially equipotent across all tested 5-HT receptor subtypes, with IC50 values in the range of 360 to 1300 nM.

Detailed binding affinity data (Ki) reveals a promiscuous profile, with significant interactions at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors. Its strongest affinities are for the 5-HT2C and 5-HT2B receptors. Furthermore, mCPP demonstrates a notable affinity for the serotonin transporter (SERT), with a reported IC50 value of 230 nM, suggesting it can also act as a serotonin reuptake inhibitor or releasing agent.

Analogs of mCPP, such as long-chain arylpiperazines, have been developed to achieve higher affinity and selectivity for specific 5-HT receptors. For instance, modifying the linker and terminal fragment of the arylpiperazine structure can yield potent and selective ligands for the 5-HT1A and 5-HT7 receptors. An example is 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- sigmaaldrich.comnih.govsigmaaldrich.comtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, a trazodone (B27368) analog, which shows high affinity for the 5-HT1A receptor (Ki = 16 nM) and moderate affinity for the 5-HT7 receptor (Ki = 278 nM) acs.org.

Dopaminergic System Interactions: Affinity and Selectivity for Dopamine (B1211576) Receptors

The interaction of 1-Piperazineethanol, 4-(3-chlorophenyl)- with the dopaminergic system is less potent compared to its effects on the serotonergic system. Studies have shown that mCPP has a low affinity for dopamine D1 and D2 receptors, with IC50 values typically in the micromolar range (2500-24,000 nM). However, it has been observed to induce a modest, tetrodotoxin-sensitive increase in extracellular dopamine levels in brain regions like the nucleus accumbens and striatum, suggesting an indirect modulatory role.

In contrast, structural analogs of mCPP have been synthesized to act as potent and selective ligands for dopamine receptor subtypes. The arylpiperazine moiety is a key pharmacophore for D2-like (D2, D3, D4) receptor ligands. For example, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, an analog, displays a high affinity for the human D3 receptor (Ki = 0.7 nM) with a 133-fold selectivity over the D2 receptor. Another analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, exhibits very high affinity for the dopamine D4 receptor (IC50 = 0.057 nM) with over 10,000-fold selectivity versus the D2 receptor. These findings highlight how modifications to the core phenylpiperazine structure can dramatically alter affinity and selectivity for dopamine receptor subtypes.

Sigma Receptor Subtype Affinity and Selectivity

The phenylpiperazine scaffold is a recognized pharmacophore for sigma (σ) receptors, a unique class of intracellular proteins. While specific binding data for 1-Piperazineethanol, 4-(3-chlorophenyl)- at sigma receptors is not extensively documented, its structural class suggests a potential for interaction. Studies on related piperazine (B1678402) analogues have demonstrated high to moderate affinity for both σ1 and σ2 receptor subtypes nih.gov.

The affinity of these compounds for sigma receptors is influenced by the nature of the substituents on the piperazine ring and the aromatic moiety. For instance, replacing the piperazine ring with a piperidine moiety can significantly enhance affinity for the σ1 receptor. Analogs such as N-phenylpropyl-N′-substituted piperazines have been identified as potent sigma receptor ligands. This indicates that while mCPP itself may not be a high-affinity sigma ligand, its core structure is amenable to modifications that can produce potent and selective modulators of this receptor system.

Investigation of Other Neurotransmitter System Modulations

There is currently a lack of direct evidence for significant interactions of mCPP with the glutamatergic system. However, given the extensive interplay between the serotonergic and glutamatergic systems in the central nervous system, it is plausible that mCPP could indirectly modulate glutamatergic neurotransmission via its potent effects on serotonin receptors. For example, activation of certain 5-HT receptors is known to influence glutamate release.

Functional Characterization of Receptor Activity

Understanding the functional consequences of receptor binding is crucial to elucidating the pharmacological profile of a compound. 1-Piperazineethanol, 4-(3-chlorophenyl)- and its analogs exhibit a range of functional activities, including agonism, partial agonism, and antagonism, depending on the specific receptor subtype.

Agonistic, Antagonistic, and Partial Agonistic Properties

At serotonin receptors, 1-Piperazineethanol, 4-(3-chlorophenyl)- (mCPP) generally functions as an agonist or partial agonist. It is a well-established agonist at 5-HT2C receptors, and this action is believed to mediate many of its behavioral and physiological effects. It also acts as a partial agonist at 5-HT2A receptors. In contrast, it has been reported to function as an antagonist at the 5-HT2B and 5-HT7 receptors. The functional activity at other 5-HT subtypes is less clearly defined but is generally considered to be agonistic.

The functional profile of mCPP analogs can be tailored through chemical synthesis. For example, within the arylpiperazine class, compounds have been developed as full agonists, partial agonists, or antagonists at various 5-HT and dopamine receptors. The development of D3 receptor-selective antagonists from the arylpiperazine scaffold is an area of active research. Similarly, analogs targeting sigma receptors have been characterized as both agonists and antagonists, demonstrating the versatility of this chemical class in achieving specific functional outcomes at various neuronal targets.

Quantification of Efficacy (e.g., EC50 values) in Functional Assays

The primary targets of mCPP are serotonin (5-HT) receptors, where it exhibits a complex profile of both agonistic and antagonistic activities. clinpgx.orgnih.gov It is known to act as an antagonist at the 5-HT2A receptor and an agonist at the 5-HT2C receptor. clinpgx.org The table below summarizes the available binding affinity (Ki) and functional activity data for mCPP at various neuroreceptors. While Ki values represent the affinity of a ligand for a receptor, they are often correlated with functional potency.

| Compound | Receptor | Assay Type | Value | Species | Reference |

|---|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine (B195711) (mCPP) | 5-HT2A | Antagonist Activity | - | - | clinpgx.org |

| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT2C | Agonist Activity | - | - | clinpgx.org |

| 1-(3-chlorophenyl)piperazine (mCPP) | Dopamine D4 | Binding Affinity (IC50) | >10,000 nM | Human | nih.gov |

| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin 5-HT1A | Binding Affinity (IC50) | Selective vs. D4 | - | nih.gov |

| 1-(3-chlorophenyl)piperazine (mCPP) | Adrenergic alpha1 | Binding Affinity (IC50) | Selective vs. D4 | - | nih.gov |

Downstream Intracellular Signaling Cascades Evoked by Receptor Engagement

The interaction of 1-Piperazineethanol, 4-(3-chlorophenyl)-, through its active core mCPP, with G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The specific downstream pathways activated are dependent on the receptor subtype and the nature of the interaction (agonism vs. antagonism).

The antagonism of the 5-HT2A receptor by mCPP is expected to modulate signaling pathways coupled to Gq/11 proteins. acs.org Activation of the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this receptor, mCPP would inhibit these downstream signaling events.

Conversely, as an agonist at the 5-HT2C receptor, which also primarily couples to Gq/11 proteins, mCPP would be expected to stimulate the PLC-IP3-DAG pathway. acs.org This activation leads to an increase in intracellular calcium and activation of PKC, which can then phosphorylate a variety of downstream target proteins, influencing neuronal excitability and gene expression.

Furthermore, many GPCRs, including serotonin receptors, can also signal through other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cell growth, differentiation, and survival. The precise downstream signaling profile of 1-Piperazineethanol, 4-(3-chlorophenyl)- will be a composite of the effects mediated by its interactions with multiple receptor subtypes.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand, such as 1-Piperazineethanol, 4-(3-chlorophenyl)-, within the active site of a target receptor.

While specific docking studies exclusively focused on 1-Piperazineethanol, 4-(3-chlorophenyl)- are not extensively detailed in publicly available literature, research on analogous arylpiperazine derivatives provides a strong predictive framework. For instance, studies on related compounds targeting receptors like the serotonin (B10506) 5-HT1A receptor have demonstrated key interactions. These simulations typically show that the piperazine (B1678402) ring and the substituted phenyl group are critical for binding. The 3-chloro substituent on the phenyl ring often engages in hydrophobic or halogen-bond interactions within the receptor pocket, enhancing binding affinity. The ethanol (B145695) group can form hydrogen bonds with polar residues, further anchoring the ligand in the binding site. Such studies are crucial for understanding structure-activity relationships and for the rational design of new, more potent molecules. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. DFT calculations have been performed on arylpiperazine compounds to understand their structural and electronic properties. doi.orgmdpi.comnih.govnih.gov For 1-Piperazineethanol, 4-(3-chlorophenyl)-, DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, can determine optimized molecular geometry, charge distribution, and vibrational frequencies. doi.orgresearchgate.net These studies reveal how the arrangement of atoms influences the molecule's stability and reactivity. The electronic properties are largely dictated by the interplay between the electron-donating piperazine nitrogen and the electron-withdrawing 3-chlorophenyl group. doi.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energies) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. doi.orgresearchgate.net A smaller energy gap suggests higher reactivity.

For molecules structurally related to 1-Piperazineethanol, 4-(3-chlorophenyl)-, DFT calculations have been used to determine these values. doi.orgcolab.ws The HOMO is typically localized over the electron-rich arylpiperazine moiety, indicating this is the primary site for electron donation (nucleophilic attack). The LUMO is often distributed across the chlorophenyl ring, suggesting its role as an electron acceptor. The calculated energy gap provides quantitative insight into the molecule's stability and its potential to engage in charge-transfer interactions with biological receptors. doi.orgresearchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -0.21814 |

| E(LUMO) | -0.02456 |

| Energy Gap (ΔE) | 0.19358 |

Note: Data is derived from a study on a closely related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, and serves as an illustrative example of the values obtained through DFT calculations. doi.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netwolfram.comuni-muenchen.de It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps help predict sites for electrophilic and nucleophilic attack. researchgate.net

An MEP map of 1-Piperazineethanol, 4-(3-chlorophenyl)- would likely show negative potential around the oxygen atom of the ethanol group and the nitrogen atoms of the piperazine ring, indicating these are prime sites for hydrogen bonding or interaction with positively charged residues in a receptor. Conversely, the hydrogen atoms and regions near the chloro-substituent may exhibit a positive potential, making them susceptible to interaction with negatively charged or electron-rich sites. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov By applying the principles of classical mechanics, MD simulations can assess the stability of a docked complex, revealing how the ligand and receptor adapt to each other. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and provide a more accurate estimation of binding free energy. For arylpiperazine derivatives, MD simulations have been used to validate the stability of their binding poses within serotonin receptors, confirming that the key interactions are maintained throughout the simulation. nih.gov

In Silico Prediction of Pharmacological Profiles and Receptor Selectivity

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential biological activities and receptor selectivity of new chemical entities. nih.govmdpi.comnih.gov For 1-Piperazineethanol, 4-(3-chlorophenyl)-, various computational models can be employed. Quantitative Structure-Activity Relationship (QSAR) models, built on data from similar arylpiperazine compounds, can predict its affinity for various receptors, such as serotonin, dopamine (B1211576), and adrenergic receptors. nih.govmdpi.com

Pharmacokinetic prediction tools can estimate properties like blood-brain barrier penetration, oral bioavailability, and metabolic stability. For instance, predictions based on Lipinski's Rule of Five can suggest whether the compound has drug-like properties. Such in silico profiling helps to prioritize candidates for further experimental testing and to identify potential liabilities early in the drug discovery process. nih.gov

Preclinical in Vitro Investigation of 1 Piperazineethanol, 4 3 Chlorophenyl

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial for determining the affinity of a compound for various biological targets. For the 4-(3-chlorophenyl)piperazine moiety, these studies have revealed high affinity for several serotonin (B10506) (5-HT) and adrenergic receptors.

In vitro binding studies using rat cerebral cortical synaptosomes demonstrated that compounds containing the 4-(3-chlorophenyl)piperazine structure bind with high affinity to 5-HT1A receptors. nih.gov The inhibition constants (Ki) for etoperidone, trazodone (B27368), and their metabolite m-CPP at 5-HT1A sites were determined to be 20.2 nM, 23.6 nM, and 18.9 nM, respectively. nih.gov

Nefazodone, a more complex derivative, shows a strong affinity for the 5-HT2A receptor, with a reported Ki of 26 nM. drugbank.comfda.gov It also binds to α1-adrenergic receptors. wikipedia.org Conversely, nefazodone displays no significant affinity for α2 and beta-adrenergic, other 5-HT1A, cholinergic, dopaminergic, or benzodiazepine receptors. fda.govdrugs.com The metabolite m-CPP has been shown to have affinity for at least 11 different neurotransmitter receptor binding sites in human brain membranes.

| Compound | Receptor | Ki (nM) | Source |

| m-CPP | 5-HT1A | 18.9 | nih.gov |

| Etoperidone | 5-HT1A | 20.2 | nih.gov |

| Trazodone | 5-HT1A | 23.6 | nih.gov |

| Nefazodone | 5-HT2A | 26 | drugbank.com |

| Nefazodone | α1-Adrenergic | High Affinity | wikipedia.org |

| Nefazodone | 5-HT1A, α2, β-Adrenergic, Cholinergic, Dopaminergic, Benzodiazepine | No Significant Affinity | fda.govdrugs.com |

**6.2. Cell-Based Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. G protein-coupled receptors (GPCRs) are a major target for drugs containing the 4-(3-chlorophenyl)piperazine structure. nih.govrevvity.com

Studies on nefazodone show that it functions as a potent antagonist at 5-HT2A receptors. fda.govwikipedia.orgdrugs.com Its metabolite, m-CPP, exhibits more complex pharmacology. In vitro testing in cells expressing human 5-HT2 receptors indicates that m-CPP acts as a prominent agonist at the 5-HT2C receptor and a weaker partial agonist at the 5-HT2B receptor. cambridge.org At the 5-HT2A receptor, its antagonist properties are typically found to be significantly stronger than its partial agonism. cambridge.org Similarly, etoperidone's activity is largely mediated by m-CPP, which acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors. drugbank.com

Functional studies investigating the interaction at 5-HT1A receptors suggest a predominant antagonistic activity for etoperidone, trazodone, and m-CPP. nih.gov While these compounds bind with high affinity, they only produced marginal agonistic effects (reciprocal forepaw treading in rats) at high doses, but effectively blocked the effects of the 5-HT1A agonist 8-OH-DPAT. nih.gov This suggests they are primarily antagonists or weak partial agonists at this site. nih.gov

| Compound | Receptor | Functional Activity |

| Nefazodone | 5-HT2A | Antagonist fda.govwikipedia.orgdrugs.com |

| m-CPP | 5-HT2C | Agonist cambridge.orgdrugbank.com |

| m-CPP | 5-HT2A | Antagonist / Weak Partial Agonist cambridge.orgdrugbank.com |

| m-CPP | 5-HT1A | Antagonist / Weak Partial Agonist nih.gov |

| Etoperidone | 5-HT1A | Antagonist / Weak Partial Agonist nih.gov |

| Trazodone | 5-HT1A | Antagonist / Weak Partial Agonist nih.gov |

Several compounds in this class have been investigated for their ability to inhibit the reuptake of neurotransmitters at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). Preclinical studies have shown that nefazodone inhibits the neuronal uptake of both serotonin and norepinephrine. fda.govdrugs.com It is considered a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org Etoperidone also demonstrates the capacity to inhibit the reuptake of serotonin, norepinephrine, and dopamine. drugbank.com

Enzyme Inhibition and Activation Studies

The primary interaction with enzymes reported for this class of compounds relates to their metabolism by the cytochrome P450 (CYP) system. In vitro studies have shown that drugs such as trazodone, nefazodone, and etoperidone are primarily metabolized by the CYP3A4 enzyme to produce their active metabolite, m-CPP. nih.govresearchgate.net This metabolite is subsequently catabolized by the CYP2D6 enzyme. cambridge.org

Furthermore, nefazodone itself has been identified as an inhibitor of CYP3A4. wikipedia.org This can lead to drug-drug interactions when co-administered with other substances that are also metabolized by this enzyme. wikipedia.org

Comprehensive Ligand Selectivity Profiling Against a Broad Panel of Biological Targets

The selectivity profile of a compound describes its affinity for a primary target relative to other potential targets. For the 4-(3-chlorophenyl)piperazine class, the selectivity varies depending on the specific chemical structure.

Nefazodone demonstrates clear selectivity, acting as a potent antagonist of the 5-HT2A receptor while also having a high affinity for the α1-adrenergic receptor. wikipedia.org It has a notably lower affinity for the 5-HT2C and 5-HT1A receptors. wikipedia.org Its binding affinity is considered insignificant for α2 and beta-adrenergic, cholinergic, dopaminergic, and benzodiazepine receptors, indicating a high degree of selectivity for its primary targets. drugs.com

The metabolite m-CPP, however, has a broader and more complex binding profile. It interacts with multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, making it less selective than nefazodone. nih.govcambridge.orgdrugbank.com This lack of selectivity contributes to its varied and complex neuropsychiatric effects. nih.gov

In Vitro Assessment of Target Engagement and Efficacy

In vitro assessment confirms that the binding of a compound to its receptor target (engagement) translates into a measurable biological response (efficacy).

The high-affinity binding of nefazodone to central 5-HT2A receptors at nanomolar concentrations is directly linked to its function as an antagonist at this site. fda.govdrugs.com Similarly, its affinity for α1-adrenergic receptors corresponds with antagonist activity, a property that may be associated with cardiovascular effects like postural hypotension. drugbank.comfda.gov

For m-CPP, its binding to various 5-HT receptor subtypes is coupled with distinct functional outcomes. Its engagement of the 5-HT2C receptor results in agonistic activity, while its interaction with the 5-HT2A and 5-HT1A receptors results primarily in antagonistic effects. nih.govcambridge.orgdrugbank.com This demonstrates that for the 4-(3-chlorophenyl)piperazine scaffold, subtle structural variations and interactions with different receptor subtypes can lead to a wide range of functional efficacies, from antagonism to partial and full agonism.

Preclinical in Vivo Research in Animal Models

Behavioral Pharmacology Models for Neuropsychiatric and Neurological Research

The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.govyoutube.comnih.gov

Forced Swim Test: Representative Data for Antidepressants

| Compound | Effect on Immobility Time | Inference |

|---|---|---|

| Generic Antidepressant | Decreased | Antidepressant-like activity |

| Trazodone (B27368) (Parent Compound) | Expected to Decrease | Metabolites may contribute to activity |

Animal models of anxiety and psychosis are crucial for evaluating the therapeutic potential of new chemical entities. Common models for anxiety include the elevated plus-maze, where an increase in time spent in the open arms suggests anxiolytic effects. For psychosis, models often involve inducing behaviors like hyperactivity or stereotypy in rodents. nih.govnih.govresearchgate.net

The metabolite m-CPP has been shown to produce anxiety-like behaviors in rats. In the elevated plus-maze, m-CPP reduced the time spent on the open arms, suggesting an anxiogenic effect. nih.gov Conversely, the parent compound trazodone is used to manage anxiety in veterinary medicine and has been investigated for its anti-psychotic potential. thescipub.comthescipub.com In a primate model of Parkinson's disease, trazodone was found to alleviate L-DOPA-induced psychosis-like behaviors. nih.gov This suggests a complex interplay between trazodone and its metabolites in modulating anxiety and psychosis, where the parent compound and its metabolites may have opposing effects.

Effects in Anxiety and Psychosis Models

| Compound | Model | Observed Effect |

|---|---|---|

| m-CPP (Related Metabolite) | Elevated Plus-Maze | Anxiogenic-like (reduced time in open arms) nih.gov |

| Trazodone (Parent Compound) | Primate Model of Parkinson's | Alleviation of psychosis-like behaviors nih.gov |

Preclinical pain models are used to assess the analgesic properties of compounds. These include models of acute pain, such as the hot-plate test, and models of chronic or neuropathic pain.

Trazodone has demonstrated antinociceptive effects in various animal models. These effects are thought to be mediated through interactions with both the serotonergic and opioid systems. The contribution of its metabolites, such as 1-Piperazineethanol, 4-(3-chlorophenyl)-, to these analgesic properties is an area for further investigation.

Neurochemical and Neurophysiological Studies in Animal Brains

The mechanism of action of trazodone and its metabolites involves the modulation of several neurotransmitter systems. Trazodone itself is known to be a serotonin (B10506) antagonist and reuptake inhibitor (SARI). patsnap.com

Studies using in vivo microdialysis in rats have shown that the metabolite m-CPP can induce a significant, dose-related increase in the extracellular concentrations of serotonin in the hippocampus. nih.gov This effect appears to be due to a reversal of the serotonin transporter. nih.gov Additionally, m-CPP has been found to cause a more modest increase in dopamine (B1211576) levels in the nucleus accumbens and striatum. nih.gov Trazodone has been shown to indirectly influence dopamine levels, potentially through its antagonism of 5-HT2A receptors, which may lead to enhanced dopamine release in brain regions like the prefrontal cortex. neurolaunch.com Chronic administration of trazodone has also been found to increase levels of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus in rodent models. nih.govresearchgate.net

Neurotransmitter Effects of Trazodone and m-CPP

| Compound | Brain Region | Effect on Neurotransmitter Levels |

|---|---|---|

| m-CPP (Related Metabolite) | Hippocampus | Marked increase in extracellular serotonin nih.gov |

| m-CPP (Related Metabolite) | Nucleus Accumbens, Striatum | Modest increase in extracellular dopamine nih.gov |

| Trazodone (Parent Compound) | Prefrontal Cortex | Indirect enhancement of dopamine release neurolaunch.com |

| Trazodone (Parent Compound) | Prefrontal Cortex, Hippocampus | Increased BDNF levels with chronic administration nih.govresearchgate.net |

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to measure the binding of a drug to its target receptors in the brain. nih.govfrontiersin.orgyoutube.com This allows for the determination of receptor occupancy at different drug doses.

While no direct preclinical PET imaging studies have been conducted specifically on 1-Piperazineethanol, 4-(3-chlorophenyl)-, research on its parent compound, trazodone, provides valuable insights. The most potent action of trazodone is as an antagonist at 5-HT2A receptors. researchgate.net It also has affinities for other receptors including 5-HT2C, alpha-1 and alpha-2 adrenergic receptors, and the serotonin reuptake transporter (SERT). researchgate.net The complex pharmacological profile of trazodone, mediated by its binding to multiple receptors, is likely also influenced by the receptor binding profiles of its metabolites.

: Pharmacokinetic and Pharmacodynamic Investigations in Relevant Animal Species

The preclinical in vivo research on 1-Piperazineethanol, 4-(3-chlorophenyl)-, commonly known as trazodone, has been conducted in various animal models to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its physiological and behavioral effects, which helps in predicting its behavior in humans.

Pharmacokinetic Investigations

Pharmacokinetic studies in animal models have demonstrated that 1-Piperazineethanol, 4-(3-chlorophenyl)- exhibits variable absorption and distribution patterns depending on the species and the route of administration.

In dogs, following intravenous (IV) administration, the compound shows a mean elimination half-life of approximately 169 minutes, an apparent volume of distribution of 2.53 L/kg, and a systemic clearance of 11.15 mL/min/kg avma.orgresearchgate.net. Oral administration in dogs results in acceptable absolute bioavailability, although there is significant variability in the time to reach maximum plasma concentration (Tmax) avma.orgresearchgate.netthescipub.com. One study reported a mean oral bioavailability of 84.6% avma.orgresearchgate.net. The peak plasma concentrations (Cmax) are influenced by whether the animal is in a fed or fasted state avma.org. The compound undergoes hepatic metabolism, with a significant portion excreted renally and the remainder via fecal elimination researchgate.net.

Rectal administration in dogs has also been investigated, showing rapid absorption with a median Tmax of 15 minutes nih.govavma.org. The median Cmax after rectal administration was found to be 1.00 μg/mL nih.govavma.org.

In horses, oral administration of 1-Piperazineethanol, 4-(3-chlorophenyl)- leads to rapid absorption, with maximum concentrations observed between 10 and 45 minutes after administration nih.gov. The terminal phase half-life is approximately 7 hours nih.govnih.govmadbarn.com. The compound is metabolized to m-chlorophenylpiperazine (m-CPP), an active metabolite, which is present at low levels, accounting for only about 2.5% of the total area under the curve nih.govnih.govmadbarn.com.

Studies in other species, such as goats, have also been performed, indicating that the compound can achieve plasma concentrations considered therapeutic in other species researchgate.net. The mean terminal half-life in goats was reported to be 10.55 hours researchgate.net.

| Species | Route of Administration | Parameter | Value | Reference |

|---|---|---|---|---|

| Dog | Intravenous | Elimination Half-Life (t½) | 169 ± 53 minutes | avma.orgresearchgate.net |

| Apparent Volume of Distribution (Vd) | 2.53 ± 0.47 L/kg | avma.orgresearchgate.net | ||

| Systemic Clearance (CL) | 11.15 ± 3.56 mL/min/kg | avma.orgresearchgate.net | ||

| Oral | Absolute Bioavailability (F) | 84.6 ± 13.2% | avma.orgresearchgate.net | |

| Time to Maximum Plasma Concentration (Tmax) | 445 ± 271 minutes | avma.orgresearchgate.net | ||

| Maximum Plasma Concentration (Cmax) | 1.3 ± 0.5 µg/mL | researchgate.netavma.org | ||

| Dog | Rectal | Time to Maximum Plasma Concentration (Tmax) | 15 minutes (median) | nih.govavma.org |

| Maximum Plasma Concentration (Cmax) | 1.00 µg/mL (median) | nih.govavma.org | ||

| Horse | Oral | Time to Maximum Plasma Concentration (Tmax) | 10 - 45 minutes | nih.gov |

| Terminal Phase Half-Life (t½) | ~7 hours | nih.govnih.govmadbarn.com | ||

| Maximum Plasma Concentration (Cmax) | 2.5 - 4.1 µg/mL | nih.govnih.govmadbarn.com | ||

| Goat | Oral | Terminal Half-Life (t½) | 10.55 ± 6.80 hours | researchgate.net |

Pharmacodynamic Investigations

The pharmacodynamic effects of 1-Piperazineethanol, 4-(3-chlorophenyl)- are primarily related to its interaction with the serotonergic system. It acts as a serotonin 2A receptor antagonist and a serotonin reuptake inhibitor nih.govnih.gov. Its active metabolite, m-CPP, has agonistic effects at serotonin 1 receptors nih.gov.

In vivo studies in animal models have observed several concentration-dependent behavioral and physiological effects. In dogs, administration of the compound is associated with sedation nih.govavma.org. Following rectal administration, mild to moderate sedation was observed in all dogs, with the maximal effect occurring at a median of 30 minutes after administration nih.govavma.org. Intravenous administration in dogs has been associated with a significant increase in heart rate, which was correlated with the plasma drug concentration avma.orgresearchgate.net.

In horses, oral administration produced sedation and ataxia, with the duration of these effects lasting up to 12 hours nih.govnih.govmadbarn.com. The degree of sedation and ataxia was found to be highly variable among individual horses nih.gov. The compound was also successful in modifying behavioral problems in a majority of clinical cases studied in horses nih.govnih.govmadbarn.com.

In a mouse hot-plate test, which assesses analgesic properties, related compounds containing the (3-chlorophenyl)piperazinyl substructure demonstrated significant antinociceptive effects, suggesting an involvement of the noradrenergic and/or serotoninergic system in their mechanism of action nih.gov.

| Species | Observed Effect | Details | Reference |

|---|---|---|---|

| Dog | Sedation | Mild to moderate sedation observed after rectal administration, maximal at a median of 30 minutes. | nih.govavma.org |

| Cardiovascular | Increased heart rate significantly associated with increased plasma concentration after IV administration. | avma.orgresearchgate.net | |

| Horse | Sedation and Ataxia | Concentration-dependent effects lasting up to 12 hours after oral administration. | nih.govnih.govmadbarn.com |

| Behavioral Modification | Successful in modifying behavioral problems in the majority of clinical cases. | nih.govnih.govmadbarn.com | |

| Mouse | Antinociception | Related compounds showed significant antinociceptive properties, suggesting involvement of the noradrenergic and/or serotoninergic system. | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental for separating 1-Piperazineethanol, 4-(3-chlorophenyl)- from complex matrices, such as synthesis reaction mixtures or biological samples, and for its quantification.

HPLC and UPLC are powerful techniques for the analysis of phenylpiperazine derivatives. These methods offer high resolution and sensitivity. For compounds in this class, reversed-phase chromatography is typically the method of choice, utilizing a C18 stationary phase.

The separation is achieved based on the compound's polarity. A mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly used. google.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities. Detection is frequently performed using a UV detector, as the phenyl ring provides strong chromophores. google.com For related piperazine (B1678402) compounds, detection wavelengths are often set around 254 nm. google.com

Table 1: Typical HPLC/UPLC Parameters for the Analysis of Phenylpiperazine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | A: Aqueous Buffer (e.g., Phosphate, Ammonium Acetate) B: Acetonitrile or Methanol | Allows for the separation of compounds based on polarity. |

| Elution Mode | Gradient | Optimizes resolution and reduces analysis time. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase through the column. google.com |

| Column Temperature | 25 - 40 °C | Affects retention time, peak shape, and selectivity. google.comnih.gov |

| Detection | UV at ~254 nm | The aromatic ring allows for sensitive detection at this wavelength. google.com |

| Injection Volume | 10 µL | A standard volume for analytical HPLC injections. nih.gov |

GC-MS is a robust technique for the identification and quantification of volatile and thermally stable compounds. While the ethanol (B145695) group in 1-Piperazineethanol, 4-(3-chlorophenyl)- may require derivatization to improve volatility and thermal stability, GC-MS analysis is well-established for the core 1-(3-chlorophenyl)piperazine (B195711) (mCPP) structure. nih.gov A common derivatization technique is acetylation. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. researchgate.net

Table 2: Representative GC-MS Operating Conditions for Piperazine Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| GC Column | Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm) | Standard column for a wide range of analytes. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp 100°C, ramp to 200-280°C | Temperature gradient to separate compounds with different boiling points. unodc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Commonly used for routine analysis. |

| Scan Range | 40-550 m/z | Covers the expected mass range of the compound and its fragments. |

The fragmentation of phenylpiperazine derivatives in EI-MS typically involves cleavage of the piperazine ring. nih.gov For 1-Piperazineethanol, 4-(3-chlorophenyl)-, the molecular ion ([M]⁺) would be observed at m/z 240. uni.lu Key fragments would arise from the loss of the hydroxyethyl group and fragmentation within the piperazine ring.

Table 3: Predicted Key Mass Fragments for 1-Piperazineethanol, 4-(3-chlorophenyl)- in GC-EI-MS

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 240/242 | [C₁₂H₁₇ClN₂O]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 195/197 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl radical. |

| 179/181 | [M - C₂H₄NCH₂CH₂OH]⁺ | Cleavage of the piperazine ring, leaving the chlorophenyl-N fragment. |

| 152/154 | [C₈H₇ClN]⁺ | Fragment corresponding to the chlorophenyl-ethylenimine cation. |

| 138/140 | [C₇H₅ClN]⁺ | Fragment from further cleavage. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 57 | [C₃H₇N]⁺ | A common fragment from the piperazine ring. |

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing non-volatile compounds in complex mixtures without the need for derivatization. nih.gov For 1-Piperazineethanol, 4-(3-chlorophenyl)-, LC-MS/MS (tandem mass spectrometry) is particularly effective for quantification at low levels. researchgate.net

Electrospray ionization (ESI) in positive mode is typically used, as the nitrogen atoms in the piperazine ring are easily protonated. researchgate.net In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. researchgate.net

Table 4: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC System | UPLC or HPLC | Provides the initial separation. |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) | Standard for reversed-phase chromatography. researchgate.net |

| Mobile Phase | A: 5.0 mM Ammonium Acetate in Water B: Acetonitrile | Common volatile buffer system compatible with MS. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic nitrogen atoms. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. researchgate.net |

| Precursor Ion | m/z 241.1 | [M+H]⁺ for the target compound. uni.lu |

| Product Ions | To be determined experimentally | Fragments resulting from the collision-induced dissociation of the precursor ion. |

Predicted mass spectrometry adducts for the target compound provide a basis for developing LC-MS methods.

Table 5: Predicted Mass Adducts for 1-Piperazineethanol, 4-(3-chlorophenyl)-

| Adduct | Calculated m/z | Reference |

|---|---|---|

| [M+H]⁺ | 241.11022 | uni.lu |

| [M+Na]⁺ | 263.09216 | uni.lu |

| [M+K]⁺ | 279.06610 | uni.lu |

| [M+H-H₂O]⁺ | 223.10020 | uni.lu |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 1-Piperazineethanol, 4-(3-chlorophenyl)-.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Piperazineethanol, 4-(3-chlorophenyl)-, distinct signals are expected for the aromatic protons of the 3-chlorophenyl group, the eight protons on the piperazine ring, and the four protons of the N-ethanol side chain. The protons on the piperazine ring often appear as complex multiplets due to conformational dynamics.

¹³C NMR: The carbon-13 NMR spectrum shows a single peak for each chemically distinct carbon atom. This technique is used to confirm the number of carbon atoms and to identify their functional groups (e.g., aromatic, aliphatic, alcohol).

Table 6: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1-Piperazineethanol, 4-(3-chlorophenyl)- *

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.3 | Multiplets | 4H |

| Piperazine-H (Ar-N-CH₂) | 3.1 - 3.3 | Triplet / Multiplet | 4H |

| Piperazine-H (Et-N-CH₂) | 2.6 - 2.8 | Triplet / Multiplet | 4H |

| -N-CH₂-CH₂OH | 2.5 - 2.7 | Triplet | 2H |

| -CH₂-CH₂-OH | 3.6 - 3.8 | Triplet | 2H |

| -OH | Variable | Broad Singlet | 1H |

*Predicted values based on data for structurally similar compounds such as 1-(3-chlorophenyl)piperazine and 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. chemicalbook.comchemicalbook.com

Table 7: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1-Piperazineethanol, 4-(3-chlorophenyl)- *

| Carbon Atoms | Predicted δ (ppm) |

|---|---|

| Aromatic C-Cl | ~135 |

| Aromatic C-N | ~151 |

| Aromatic C-H | 115 - 131 |

| Piperazine C (Ar-N-CH₂) | ~48 |

| Piperazine C (Et-N-CH₂) | ~53 |

| -N-CH₂-CH₂OH | ~58 |

| -CH₂-CH₂-OH | ~60 |

*Predicted values based on data for 1-(m-Chlorophenyl)piperazine. spectrabase.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

For 1-Piperazineethanol, 4-(3-chlorophenyl)-, the IR spectrum would show characteristic absorption bands for the O-H group of the alcohol, aromatic and aliphatic C-H bonds, the C-N bonds of the piperazine ring, the C-O bond of the alcohol, and the C-Cl bond on the aromatic ring.

Table 8: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference |

|---|---|---|---|

| 3200-3500 (broad) | O-H stretch | Alcohol | chemicalbook.com |

| 3000-3100 | C-H stretch | Aromatic | |

| 2800-3000 | C-H stretch | Aliphatic (CH₂) | |

| 1570-1600 | C=C stretch | Aromatic Ring | |

| 1200-1350 | C-N stretch | Aryl Amine / Aliphatic Amine | |

| 1000-1250 | C-O stretch | Primary Alcohol | chemicalbook.com |

| 700-800 | C-Cl stretch | Aryl Halide |

| 750-810 | C-H bend (out-of-plane) | meta-disubstituted Aromatic | |

UV-Visible Spectroscopy

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of "1-Piperazineethanol, 4-(3-chlorophenyl)-", often in its hydrochloride salt form, Trazodone (B27368) HCl. The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. Several spectrophotometric methods have been developed, leveraging different approaches to enhance accuracy and overcome matrix effects.

Simple, direct UV-spectrophotometric methods have been established using water as a solvent. In these methods, the maximum absorbance (λmax) for the compound is identified, which for Trazodone HCl is typically found at 246.0 nm. encyclopedia.pub Quantification is achieved by measuring the absorbance at this wavelength and correlating it to the concentration using a calibration curve. Linearity in these methods has been demonstrated in the concentration range of 5-35 µg/mL. encyclopedia.pub

Another approach is the area under the curve (AUC) technique. Instead of using a single wavelength, this method calculates the area under the spectral curve between two selected wavelengths, for instance, between 235.20 nm and 256.60 nm. encyclopedia.pub This can sometimes improve the robustness of the method by minimizing the impact of baseline shifts.

For more complex matrices, methods involving the formation of a colored complex can be employed. One such method is based on the formation of a yellow ion-pair complex between the basic nitrogen atom of the piperazine ring and an acidic dye like bromophenol blue. researchgate.net This reaction is typically carried out at a specific pH, such as pH 3.4. The resulting colored complex is then extracted into an organic solvent like chloroform and its absorbance is measured at the λmax of the complex, which is around 414 nm. researchgate.net

Further advanced spectrophotometric techniques have also been applied for the determination of this compound, including second derivative (2D), ratio derivative (1DD), ratio difference, mean centering, bivariate, and dual-wavelength methods. brjac.com.br These data processing techniques can help in resolving the analyte's spectrum from interfering substances, with linearity reported in ranges such as 1-30 µg/mL. brjac.com.br

| Method | Solvent/Reagent | λmax or Wavelength Range (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Zero-Order Spectrometry | Water | 246.0 | 5-35 | encyclopedia.pub |

| Area Under Curve (AUC) | Water | 235.20 - 256.60 | 5-35 | encyclopedia.pub |

| Ion-Pair Complexation | Bromophenol Blue / Chloroform | 414 | Not Specified | researchgate.net |

| Derivative & Other Methods | Not Specified | Not Specified | 1-30 | brjac.com.br |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer high sensitivity, simplicity, and cost-effectiveness for the detection and quantification of electroactive compounds like "1-Piperazineethanol, 4-(3-chlorophenyl)-". These techniques are based on measuring the electrical signals (such as potential or current) that are generated during an electrochemical reaction involving the analyte.

Potentiometric Methods: Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell. For the analysis of this compound, ion-selective electrodes (ISEs) have been developed. jfda-online.commdpi.com These sensors typically use a plasticized poly(vinyl chloride) (PVC) membrane that incorporates an ion-association complex of the protonated analyte. For instance, sensors have been constructed using electro-active materials formed from the trazodone cation and phosphotungstic acid anions, with plasticizers like di-butyl phthalate (DBP) or o-nitrophenyl octyl ether (o-NPOE). jfda-online.com

These potentiometric sensors exhibit a near-Nernstian response, with slopes around 51-55 mV per decade of concentration change. jfda-online.commdpi.com They have demonstrated low detection limits, reaching approximately 1.1×10⁻⁶ mol/L, and can operate effectively over a wide pH range (e.g., 2.0-8.0). jfda-online.com

Voltammetric Methods: Voltammetry measures the current that flows as a function of an applied potential. Various voltammetric techniques have been utilized for the sensitive determination of trazodone. The electrochemical oxidation and reduction characteristics of the molecule can be studied at different electrode surfaces, such as glassy carbon electrodes (GCE) and hanging mercury drop electrodes (HMDE). greyhoundchrom.com

To enhance sensitivity and lower the detection limit, chemically modified electrodes are often employed. A titanium dioxide–carboxylated multiwall carbon nanotube modified glassy carbon electrode (TiO2-cMWCNTs/GCE) has been used for the trace-level determination of trazodone. uc.pt Using differential pulse anodic stripping voltammetry (DPASV) at a neutral pH, this sensor achieved detection limits as low as 5 nM within linear ranges of 6–100 nM and 100–1000 nM. uc.pt Another study using a multi-walled carbon nanotube (MWCNT) modified electrode reported a detection limit of 1.05 nM. greyhoundchrom.com These methods are valued for their high sensitivity, stability, and reproducibility. uc.pt

| Method Type | Electrode/Sensor Details | Technique | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|---|

| Potentiometry | PVC membrane with Trazodone-PTA-o-NPOE | Direct Potentiometry | 1.1 x 10⁻⁶ M | Not Specified | jfda-online.com |

| Potentiometry | PVC membrane with Trazodone-PTA-DBP | Direct Potentiometry | 2.8 x 10⁻⁶ M | Not Specified | jfda-online.com |

| Voltammetry | TiO2-cMWCNTs/GCE | DPASV | 5 nM | 6-100 nM & 100-1000 nM | uc.pt |

| Voltammetry | MWCNTs modified electrode | Not Specified | 1.05 nM | 1.69-27.5 nM | greyhoundchrom.com |

Derivatization Techniques for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a specific analytical technique. For compounds like "1-Piperazineethanol, 4-(3-chlorophenyl)-", derivatization is particularly important for analysis by gas chromatography (GC), as the original molecule may have insufficient volatility or thermal stability. The primary goals of derivatization in this context are to increase volatility, improve chromatographic separation, and enhance detection sensitivity.

The functional groups on the molecule, such as the hydroxyl (-OH) group on the ethanol side chain and the secondary amine within the piperazine ring (if not substituted), are active sites for derivatization. Common derivatization strategies include silylation and acylation.

Silylation: Silylation involves replacing the active hydrogen atom in a functional group with a trimethylsilyl (TMS) group. This process effectively blocks the polar functional groups, which reduces intermolecular hydrogen bonding, decreases the boiling point, and increases the volatility of the compound. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). The reaction converts hydroxyl groups into TMS ethers, making the molecule more amenable to GC analysis.

Acylation: Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For the target compound, this would typically involve reacting the hydroxyl or secondary amine groups with an acylating agent. Reagents like acetic anhydride or perfluoroacylating agents (e.g., trifluoroacetic anhydride, TFAA) are used. Acylation increases the molecular weight and can improve chromatographic peak shape and detector response, particularly for electron capture detection (ECD) when using halogenated acyl groups. For example, the reaction with acetic anhydride can be used to form acetyl derivatives prior to GC-MS analysis.

These derivatization steps are crucial for developing robust GC-based methods, allowing for the effective separation and sensitive detection of "1-Piperazineethanol, 4-(3-chlorophenyl)-" and its metabolites in complex matrices.

Research Directions and Future Perspectives for 1 Piperazineethanol, 4 3 Chlorophenyl

Elucidation of Specific Molecular Mechanisms Relevant to Disease Pathology